N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE is a complex organic compound that features a unique combination of thieno[2,3-b]pyridine and benzisoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the thieno[2,3-b]pyridine core, followed by the introduction of the benzisoxazole moiety. The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-boiling solvents, strong bases, and controlled temperatures to facilitate the various steps in the synthetic pathway.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives and benzisoxazole-containing molecules. Examples include:
- (3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE
- (3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE
Uniqueness
N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C18H16N4O2S/c1-8-6-9(2)20-18-14(8)15(19)17(25-18)16-12-7-11(21-10(3)23)4-5-13(12)24-22-16/h4-7H,19H2,1-3H3,(H,21,23) |
InChI Key |
POYJILZOIMENMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NOC4=C3C=C(C=C4)NC(=O)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.